molecular formula C21H22ClN3O4S B11377265 N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide

Cat. No.: B11377265
M. Wt: 447.9 g/mol
InChI Key: XCCPIVGICWOMKQ-UHFFFAOYSA-N
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Description

N-[3-CHLORO-4-(4-METHYL-1-PIPERIDINYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole moiety, which is known for its diverse biological activities, and a piperidine ring, which is commonly found in many pharmacologically active compounds.

Preparation Methods

The synthesis of N-[3-CHLORO-4-(4-METHYL-1-PIPERIDINYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE typically involves multiple steps, including the formation of the benzisothiazole core and the subsequent attachment of the piperidine and acetamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzisothiazole moiety allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

N-[3-CHLORO-4-(4-METHYL-1-PIPERIDINYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug discovery and development.

    Medicine: Its pharmacological properties may be explored for therapeutic applications, particularly in the treatment of diseases where benzisothiazole derivatives have shown efficacy.

    Industry: The compound may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[3-CHLORO-4-(4-METHYL-1-PIPERIDINYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole moiety can bind to specific sites on these targets, modulating their activity and leading to the desired biological effect. The piperidine ring may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar compounds include other benzisothiazole derivatives and piperidine-containing molecules. Compared to these compounds, N-[3-CHLORO-4-(4-METHYL-1-PIPERIDINYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE may offer unique advantages in terms of its chemical stability, biological activity, and potential for further modification. Some similar compounds include:

  • Benzisothiazole
  • Piperidine derivatives
  • Other acetamide-containing molecules

This detailed article provides a comprehensive overview of N-[3-CHLORO-4-(4-METHYL-1-PIPERIDINYL)PHENYL]-2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)ACETAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H22ClN3O4S

Molecular Weight

447.9 g/mol

IUPAC Name

N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C21H22ClN3O4S/c1-14-8-10-24(11-9-14)18-7-6-15(12-17(18)22)23-20(26)13-25-21(27)16-4-2-3-5-19(16)30(25,28)29/h2-7,12,14H,8-11,13H2,1H3,(H,23,26)

InChI Key

XCCPIVGICWOMKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O)Cl

Origin of Product

United States

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